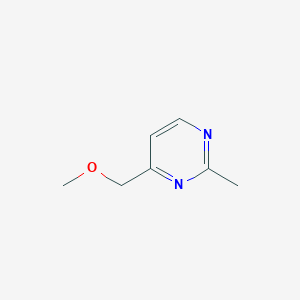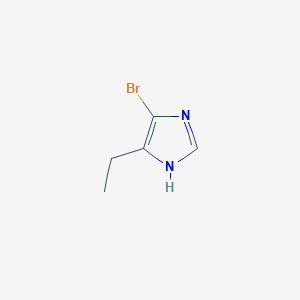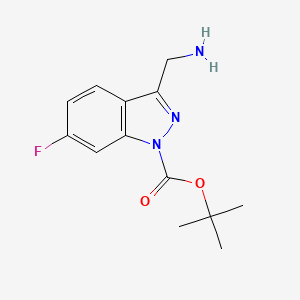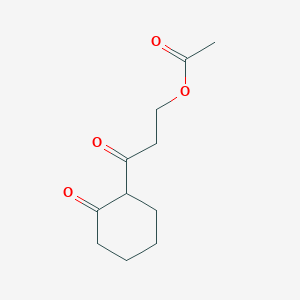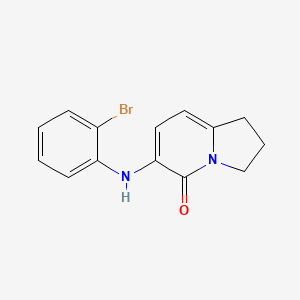
6-(2-Bromophenylamino)-2,3-dihydro-1H-indolizin-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(2-Bromophenylamino)-2,3-dihydro-1H-indolizin-5-one is an organic compound that belongs to the class of indolizines Indolizines are heterocyclic compounds containing a fused pyridine and pyrrole ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Bromophenylamino)-2,3-dihydro-1H-indolizin-5-one typically involves the reaction of 2-bromophenylamine with a suitable indolizine precursor. One common method is the cyclization of 2-bromophenylamine with a 2,3-dihydro-1H-indolizin-5-one derivative under acidic or basic conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium or copper to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions and improve the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
6-(2-Bromophenylamino)-2,3-dihydro-1H-indolizin-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted derivatives depending on the nucleophile employed.
Aplicaciones Científicas De Investigación
6-(2-Bromophenylamino)-2,3-dihydro-1H-indolizin-5-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of biological pathways and enzyme interactions.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mecanismo De Acción
The mechanism of action of 6-(2-Bromophenylamino)-2,3-dihydro-1H-indolizin-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
2-Bromophenylamine: A precursor in the synthesis of 6-(2-Bromophenylamino)-2,3-dihydro-1H-indolizin-5-one.
Indolizine Derivatives: Other compounds in the indolizine family with similar structural features.
Uniqueness
This compound is unique due to the presence of both the bromophenyl and indolizine moieties, which confer specific chemical and biological properties. This combination of structural features makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
612065-11-9 |
|---|---|
Fórmula molecular |
C14H13BrN2O |
Peso molecular |
305.17 g/mol |
Nombre IUPAC |
6-(2-bromoanilino)-2,3-dihydro-1H-indolizin-5-one |
InChI |
InChI=1S/C14H13BrN2O/c15-11-5-1-2-6-12(11)16-13-8-7-10-4-3-9-17(10)14(13)18/h1-2,5-8,16H,3-4,9H2 |
Clave InChI |
JVDGRJFYWGGTDU-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=CC=C(C(=O)N2C1)NC3=CC=CC=C3Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


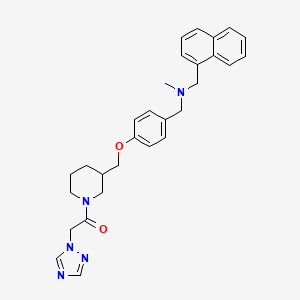
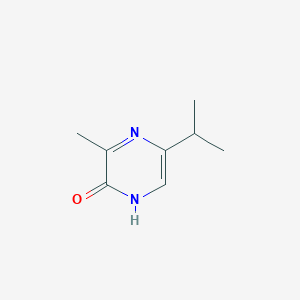
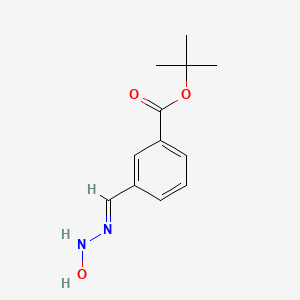

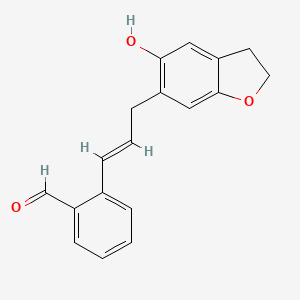
![6-Chloro-2-methylbenzo[b]thiophen-3-ol](/img/structure/B13118613.png)
